Sarpogrelate

Catalog No.
S562880
CAS No.
125926-17-2
M.F
C24H31NO6
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarpogrelate

CAS Number

125926-17-2

Product Name

Sarpogrelate

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)

InChI Key

FFYNAVGJSYHHFO-UHFFFAOYSA-N

SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O

Synonyms

2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride, MCI 9042, MCI-9042, mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride, sarpogrelate

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O

Antiplatelet and Antithrombotic Effects:

  • Mechanism: Sarpogrelate inhibits platelet aggregation by blocking serotonin-induced activation. Additionally, it might hinder smooth muscle cell proliferation, contributing to its antithrombotic (clot prevention) effects [].
  • Research Findings: Studies have shown promising results for sarpogrelate in preventing blood clot formation and improving outcomes in patients undergoing various procedures, including femoropopliteal artery intervention (FPAI) and coronary artery stenting [, ].

Antiatherosclerotic Potential:

  • Mechanism: Beyond its antiplatelet action, sarpogrelate might possess antiatherosclerotic properties. It may help prevent the build-up of plaque in arteries, potentially reducing the risk of cardiovascular disease progression [].
  • Research: Studies suggest that sarpogrelate could improve symptoms and walking distance in patients with peripheral artery disease (PAD) []. However, further investigation is needed to fully understand its long-term impact on atherosclerosis.

Additional Areas of Exploration:

  • Other Cardiovascular Conditions: Research is ongoing to explore the potential benefits of sarpogrelate in various cardiovascular conditions, including pulmonary hypertension, acute and chronic myocardial infarction, and diabetic heart disease [].
  • Combination Therapy: Studies are also evaluating the efficacy and safety of combining sarpogrelate with other medications for cardiovascular disease management [].

Sarpogrelate is a pharmaceutical compound primarily recognized for its role as a selective antagonist at the serotonin receptors 5-HT2A and 5-HT2B. This action effectively inhibits serotonin-induced platelet aggregation, making it beneficial in various cardiovascular conditions. Its chemical structure is characterized by the formula C₁₈H₃₁NO₆ and a molar mass of approximately 429.513 g/mol . Sarpogrelate has been investigated for its therapeutic applications in treating conditions such as diabetes mellitus, Buerger's disease, Raynaud's disease, coronary artery disease, angina pectoris, and atherosclerosis .

Sarpogrelate's mechanism of action centers around its antagonism of 5HT2A and 5HT2B receptors. When serotonin binds to these receptors on platelets, it triggers aggregation (clumping) which can lead to blood clots. By blocking these receptors, sarpogrelate inhibits serotonin-induced platelet aggregation, potentially reducing the risk of thrombosis [, ]. Additionally, sarpogrelate may have anti-proliferative effects on vascular smooth muscle cells due to its interaction with 5HT2A receptors, potentially benefiting conditions involving abnormal vascular growth [].

, particularly in its synthesis and metabolic pathways. The synthesis often involves a Grignard reaction, which combines salicylic aldehyde with phenolic groups protected by Grignard reagents . Additionally, in biological systems, sarpogrelate is metabolized through glucuronidation, forming active metabolites that contribute to its pharmacological effects .

The primary biological activity of sarpogrelate revolves around its ability to inhibit platelet aggregation via serotonin receptor antagonism. This mechanism is crucial in preventing thrombus formation in various cardiovascular diseases. Research indicates that sarpogrelate's antagonistic action on the 5-HT2A receptor significantly reduces platelet activation and aggregation in vitro and in vivo, contributing to its efficacy in managing peripheral arterial diseases .

The synthesis of sarpogrelate typically employs several methods:

  • Grignard Reaction: This method involves the reaction of salicylic aldehyde with a protected phenolic group using Grignard reagents to form the core structure of sarpogrelate .
  • Hydrochloride Formation: Sarpogrelate is often converted into its hydrochloride form to enhance solubility and stability for pharmaceutical applications .
  • Analogue Development: Researchers have synthesized various analogues of sarpogrelate to improve its platelet aggregation inhibitory activities, exploring modifications in the chemical structure .

Sarpogrelate is primarily used in the treatment of:

  • Peripheral Arterial Disease: It helps improve blood flow by preventing platelet aggregation.
  • Diabetes Mellitus: Its properties may aid in managing complications related to vascular health.
  • Raynaud's Disease: By inhibiting platelet activation, it alleviates symptoms associated with this condition.
  • Coronary Artery Disease and Angina Pectoris: Sarpogrelate's ability to reduce thrombus formation supports cardiac health.

These applications highlight its significance in managing conditions where blood flow and platelet function are critical .

Interaction studies involving sarpogrelate have focused on its metabolic pathways and potential drug interactions. The compound is known to be glucuronidated by UDP-glucuronosyltransferases in the liver, which can influence its pharmacokinetics and efficacy . Additionally, studies have examined how sarpogrelate interacts with other antiplatelet agents to assess combined therapeutic effects.

Sarpogrelate shares similarities with several other compounds that act on serotonin receptors or influence platelet aggregation. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
ClopidogrelADP receptor antagonistWidely used for cardiovascular events
AspirinCyclooxygenase inhibitorReduces thromboxane A2 production
TicagrelorADP receptor antagonistRapid onset and reversible action
PrasugrelADP receptor antagonistMore potent than clopidogrel

Uniqueness of Sarpogrelate: Unlike these compounds, sarpogrelate specifically targets serotonin receptors (5-HT2A and 5-HT2B), providing a distinct mechanism for inhibiting platelet aggregation without affecting other pathways involved in thrombus formation. This specificity may offer advantages in certain clinical scenarios where traditional antiplatelet therapies are insufficient or contraindicated .

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

429.21513771 g/mol

Monoisotopic Mass

429.21513771 g/mol

Heavy Atom Count

31

UNII

19P708E787

MeSH Pharmacological Classification

Fibrinolytic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Other CAS

125926-17-2

Wikipedia

Sarpogrelate

Dates

Modify: 2023-08-15

Combinational Use of Antiplatelet Medication Sarpogrelate with Therapeutic Drug Rosuvastatin in Treating High-Cholesterol Diet-Induced Chronic Kidney Disease in ApoE-Deficient Mice

Jingyi Xu, Zuowei Pei, Meng Yu, Xiang Li, Lu Wang, Yichen Lin, Xinyan Chen, Xiaodan Liu
PMID: 33029491   DOI: 10.1155/2020/1809326

Abstract

A number of metabolic disorders, including hyperlipidemia, potentially cause chronic kidney disease (CKD), one of their major chronic complications and comorbidities. Rosuvastatin is one of the widely used antiatherogenic drugs among hyperlipidemic patients. Meanwhile, sarpogrelate is not only a 5-hydroxytryptamine receptor antagonist but also an antiplatelet agent, inhibiting platelet-stimulated blood coagulation and improving peripheral circulation. In this study, a combination of sarpogrelate and/or rosuvastatin was used on CKD mice induced by a high-fat diet for 8 weeks. The mice were tested for pathological changes using histological evaluation. Tremendous alterations were found, including a remarked increase in total cholesterol and low-density lipoprotein cholesterol levels, glomerular endothelial proliferation, and mesangial expansion. Also, tubular damage and extracellular matrix accumulation occurred, namely, a marked increase in the macula densa, scattered and apoptotic loss of the apical brush border with vacuolated basophilic cytoplasm and heavily stained nuclei, and expanded Bowman's space, which were at least partially ameliorated by sarpogrelate and/or rosuvastatin treatment. The analysis of expression profiles at both the RNA and protein levels, using real-time quantitative polymerase chain reaction and Western blot analysis, indicated that LDL-R/CD68/LOX-1-positive monocyte/macrophage-mediated enhanced proinflammatory activation, including the significant upregulation of tumor necrosis factor-
and interleukin-6, was actually attenuated by sarpogrelate and/or rosuvastatin treatment. The findings indicated that sarpogrelate and/or rosuvastatin treatment potentially ameliorates CKD progression in patients with the aforementioned comorbid metabolic disorders.


Negative correlation of urinary miR-199a-3p level with ameliorating effects of sarpogrelate and cilostazol in hypertensive diabetic nephropathy

Seung Ki Kim, Geon Kim, Bo-Hyun Choi, Dayoung Ryu, Sae-Kwang Ku, Mi-Kyoung Kwak
PMID: 33359069   DOI: 10.1016/j.bcp.2020.114391

Abstract

The prevalence of chronic kidney disease is increasing globally; however, effective therapeutic options are limited. In this study, we aimed to identify urinary miRNAs reflecting the effect of therapeutic intervention in rats with comorbid hypertension and diabetes. Additionally, the potential beneficial effects of anti-platelet sarpogrelate and cilostazol were investigated. Nephropathy progression in streptozotocin (STZ)-treated spontaneously hypertensive rats (SHRs), including albuminuria, collagen deposition, and histopathological changes, was alleviated by sarpogrelate and antihypertensive agent telmisartan. Global analysis of urinary miRNAs identified that miR-199a-3p was commonly reduced by sarpogrelate and telmisartan treatment. In vitro analysis suggested CD151 as a target gene of miR-199a-3p: miR-199a-3p overexpression repressed CD151 levels and miR-199a-3p interacted with the 3'-untranslated region of the CD151 gene. In addition, we demonstrated that the miR-199a-3p/CD151 axis is associated with the transforming growth factor-β1 (TGF-β1)-induced fibrogenic pathway. TGF-β1 treatment led to miR-199a-3p elevation and CD151 suppression, and miR-199a-3p overexpression or CD151-silencing enhanced TGF-β1-inducible collagen IV and α-smooth muscle actin (α-SMA) levels. In vivo analysis showed that the decrease in CD151 and the increase in collagen IV and α-SMA in the kidney from STZ-treated SHR were restored by sarpogrelate and telmisartan administration. In an additional animal experiment using cilostazol and telmisartan, there was a correlation between urinary miR-199a-3p reduction and the ameliorating effects of cilostazol or combination with telmisartan. Collectively, these results indicate that urinary miR-199a-3p might be utilized as a marker for nephropathy treatment. We also provide evidence of the benefits of antiplatelet sarpogrelate and cilostazol in nephropathy progression.


Effects of M-1, a Major Metabolite of Sarpogrelate, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery

Naoko Tanaka-Totoribe, Muneaki Hidaka, Shuji Gamoh, Atsuko Yokota, Eisaku Nakamura, Masachika Kuwabara, Jun Tsunezumi, Ryuichi Yamamoto
PMID: 32999137   DOI: 10.1248/bpb.b20-00591

Abstract

Sarpogrelate, a selective 5-hydroxytryptamine (5-HT)
receptor antagonist, inhibits 5-HT-induced platelet aggregation and vasoconstriction. It improves ischemic symptoms in patients with arteriosclerosis obliterans. M-1 is a major metabolite of sarpogrelate, and has been reported to show a higher affinity for the 5-HT
receptor on platelets than sarpogrelate. However, the effects of M-1 on 5-HT-induced constrictive response in human blood vessels have not been investigated. The internal thoracic artery (ITA) is the key conduit for coronary artery bypass grafting (CABG). 5-HT has been implicated as playing an important role in the pathogenesis of vasospasm. Thus, in the present study, the effects of M-1 on 5-HT-induced vasoconstriction were examined in isolated human endothelium denuded ITA. M-1 inhibited 5-HT-induced vasoconstriction in a concentration-dependent manner. At the highest concentration, M-1 almost completely inhibited the 5-HT-induced vasoconstriction. Expression of 5-HT
and 5-HT
receptor proteins in the membrane fraction of ITA smooth muscle cells was confirmed by Western blot analysis. Individually, supramaximal concentrations of sarpogrelate and SB224289, a selective 5-HT
receptor antagonist, only partially inhibited the 5-HT-induced vasoconstriction. However, simultaneous pretreatment with both these antagonists almost completely inhibited the 5-HT-induced vasoconstriction. The inhibitory effect of M-1 pretreatment mimicked the inhibitory effect of simultaneous pretreatment with sarpogrelate and SB224289. These results suggest that M-1 has antagonistic effects not only on the 5-HT
receptor but also on the 5-HT
receptor in human ITA smooth muscle cells. M-1 may be useful as a lead compound for the development of drugs for the treatment of 5-HT-induced vasospasms in CABG.


Blockade of 5-HT

Oswaldo I Hernández-Abreu, José Á García-Pedraza, Eduardo Rivera-Mancilla, Belinda Villanueva-Castillo, Asunción Morán, Mónica García-Domingo, Guadalupe Manrique-Maldonado, Alain H Altamirano-Espinoza, Carlos M Villalón
PMID: 31846086   DOI: 10.1111/1440-1681.13227

Abstract

Our group has previously shown in pithed rats that the cardiac sympathetic drive, which produces tachycardic responses, is inhibited by 5-HT via the activation of prejunctional 5-HT
receptors. Interestingly, when 5-HT
receptors are chronically blocked with sarpogrelate, the additional role of cardiac sympatho-inhibitory 5-HT
receptors is unmasked. Although 5-HT
receptors mediate tachycardia in rats, and the chronic blockade of 5-HT
receptors unmasked 5-HT
receptors mediating cardiac vagal inhibition, the role of 5-HT
receptors in the modulation of the cardiac sympathetic tone remains virtually unexplored. On this basis, male Wistar rats were pretreated during 14 days with sarpogrelate (a 5-HT
receptor antagonist) in drinking water (30 mg/kg/day; sarpogrelate-pretreated group) or equivalent volumes of drinking water (control group). Subsequently, the rats were pithed to produce increases in heart rate by either electrical preganglionic spinal (C
-T
) stimulation of the cardiac sympathetic drive or iv administration of exogenous noradrenaline. The iv continuous infusion of AS-19 (a 5-HT
receptor agonist; 10 µg/kg/min) (i) inhibited the tachycardic responses to sympathetic stimulation, but not those to exogenous noradrenaline only in sarpogrelate-pretreated rats. This inhibition was completely reversed by SB258719 (a selective 5-HT
receptor antagonist; 1 mg/kg, iv) or glibenclamide (an ATP-sensitive K
channel blocker; 20 mg/kg, iv). These results suggest that chronic 5-HT
receptor blockade uncovers a cardiac sympatho-inhibitory mechanism mediated by 5-HT
receptors, involving a hyperpolarization due to the opening of ATP-sensitive K
channels. Thus, these findings support the role of 5-HT
receptors in the modulation of the cardiac sympathetic neurotransmission.


Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography

Ran Wang, Zhiling Zhu, Xiaodan Qiu, Liping Bai, Weiwei Guo, Limin Zuo, Ting Zhao, Guangzhi Shan
PMID: 31154094   DOI: 10.1016/j.jpba.2019.05.053

Abstract

The determination of genotoxic impurities, which is closely related to toxicological concern and daily dose, plays a key role in drug quality control. Epoxide impurity is a kind of genotoxic impurity with an epoxy ring structure during the synthesis process of sarpogrelate hydrochloride. According to the sarpogrelate hydrochloride daily dose, epoxide impurity is limited to the under 5 ppm level. The liquid chromatographic-tandem mass spectrometric (LC/MS/MS) or the gas chromatography-mass spectrometric (GC/MS) method is commonly used to characterize the epoxide impurity of sarpogrelate hydrochloride intermediates. However, these methods are not simple or economical enough to detect epoxide impurity. In this study, we resolved the problem by using the most common UV method with two ideas: one was to improve the absolute sensitivity, and the other was to reduce matrix effects. Both ultra high-performance liquid chromatography (UHPLC with high sensitivity LightPipe™ flow cells) and column-switching liquid chromatography methods were developed and validated for the quantitative determination of epoxide impurity in sarpogrelate hydrochloride intermediates. The limits of detection (LODs) of the UHPLC and column-switching liquid chromatography methods were 0.09 ppm (0.09 μg/g) and 0.33 ppm (0.33 μg/g), and the recovery rates of both methods were 87.2%-132.1% and 97.4%-100.1%, respectively. Both methods established and provided guidance for analysts to develop procedures for impurity control, especially for structures of impurity with similar matrices.


Sarpogrelate attenuates pulmonary arterial hypertension via calcium/calcineurin axis

Junli Han, Hongyan Tian, Ya Liu, Fenling Fan
PMID: 30468677   DOI: 10.2741/4739

Abstract

Pulmonary arterial hypertension (PAH) is a syndrome caused by restricted blood flow in the pulmonary circulation, which results in a poor patient prognosis. The serotonin (5-HT), TRPC1 (Transient receptor potencial channel 1), TRPC6 (Transient receptor potencial channel 6), calcineurin A, and NFATc3 (an isoform of nuclear factor of activated T-cells family) are involved in cell proliferation and hypertrophy and the crosstalk between these molecules may play an essential role in the pathogenesis of pulmonary arterial hypertension. We hypothesized that 5-HT promotes PAH by affecting TRPC channels. We investigated the effects of sarpogrelate, a 5-HT
receptor antagonist, on pulmonary arterial pressure, cardiac remodeling, pulmonary artery remodeling, and TRPC1, TRPC6, calcineurin A, and NFATc3 expression in pulmonary arteries from rats with PAH. The results showed that sarpogrelate reduced pulmonary arterial pressure, cardiac remodeling, pulmonary artery remodeling, and expression of TRPC1, TRPC6, calcineurin A, and NFATc3 in pulmonary arteries. In conclusion, Sarpogrelate reduced the severity of PAH in rat model and decreased the expression of TRPC1, TRPC6, calcineurin A, and NFATc3 in pulmonary arteries.


Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials

Yunxin Lu, Jiangmiao Li, Jiayi Xie, Qingliang Yu, Liang Liao
PMID: 31725602   DOI: 10.1097/MD.0000000000017266

Abstract

The aim of our study was to assess the efficacy and safety of sarpogrelate hydrochloride by comparing the effects of sarpogrelate with conventional treatment on the improvement of symptoms in PAD patients.
The search was conducted in PubMed, Embase, Cochrane library database, CNKI, CBM for relevant randomized controlled trials (RCTs) before January 1st, 2019. Inclusion and exclusion of studies, assessment of quality, outcome measures, data extraction and synthesis were completed by two reviewers independently. The meta-analysis was performed with RevMan 5.3.
Totally, 12 eligible RCTs were included in our analysis. Comparing the results of sarpogrelate group and control group, sarpogrelate significantly improved ankle-brachial index (ABI) levels (SMD = 0.05, [95%CI 0.20 to 0.74, P = .0005]), dorsalis pedis artery blood flow (MD = 0.16, [95%CI 0.09 to 0.23, P < .001]) and pain-free walking distance (PFWD) (MD = 201.86, [95%CI 9.34 to 394.38, P = .04]). The pooled analysis showed that a significant decrease in hsCRP (MD = -0.57, [95%CI -1.12 to -0.02, P = .04]) and IL-6 (MD = 1.48,[95%CI 0.39 to 2.56, P = .008]) was observed in the sarpogrelate treatment.
Sarpogrelate was effective for improving the symptoms of PAD and showed good tolerability without significant adverse events.


Effect of sarpogrelate and high-dose statin on the reduction of coronary spasm in vasospastic angina: A two by two factorial, pilot randomized study

So Ree Kim, Ki Hong Choi, Young Bin Song, Joo Myung Lee, Taek Kyu Park, Jeong Hoon Yang, Joo-Yong Hahn, Jin-Ho Choi, Seung-Hyuk Choi, Hyeon-Cheol Gwon
PMID: 31339594   DOI: 10.1002/clc.23239

Abstract

Vasospastic angina (VSA) is characterized by coronary spasm, which can be aggravated by vasoactive substances such as serotonin. Hypothesis Sarpogrelate, a selective serotonin receptor antagonist, and high-dose statin have some effects on the reduction of coronary spasm in patients with VSA.
We recruited 100 patients with angiographically confirmed VSA, and randomly assigned them into four groups: sarpogrelate with high-dose statin (Group A, n = 25), sarpogrelate with low-dose or no statin (Group B, n = 25), placebo with high-dose statin (Group C, n = 25), and placebo with low-dose or no statin (Group D, n = 25). The primary endpoint was the remission of coronary spasm on 1-year follow-up provocation test.
The most common site of coronary spasm was left anterior descending artery (42%). Most patients (96%) took calcium channel blockers, and 46% were treated with vasodilators. Overall, 40% of patients reported no chest pain at 1 year, and 23% showed complete remission of coronary spasm on 1-year follow-up provocation test. No difference was observed in symptomatic and angiographically complete remission rate between the sarpogrelate and the placebo group. Although the apolipoprotein B level at the 1-year follow-up was significantly lower in the high-dose statin group, symptomatic and angiographic outcomes were not different according to statin intensity. Distal thrombolysis in myocardial infarction (TIMI) flow on initial provocation test was independently associated with angiographically complete remission.
Sarpogrelate or high-dose statin did not significantly improve the angiographic remission rate in patients with VSA. Distal TIMI flow on initial provocation test could predict the complete remission of coronary spasm at follow-up.


The Prevention of Contrast Induced Nephropathy by Sarpogrelate: a Prospective Randomized Controlled Clinical Trial

You Jeong Ki, Sun A Kwon, Hack Lyoung Kim, Jae Bin Seo, Woo Young Chung
PMID: 31625293   DOI: 10.3346/jkms.2019.34.e261

Abstract

Although some strategies are used for prophylaxis of contrast induced nephropathy, their efficacy is not fully established. Sarpogrelate can relieve vasospasm and have anti-inflammatory action. This study examined whether sarpogrelate reduces the incidence of contrast induced nephropathy (CIN) or subsequent renal impairment during four weeks after coronary angiography compared with a control group.
Seventy-four participants with chronic renal failure were randomly assigned to the sarpogrelate or control group. Patients assigned to the sarpogrelate group received oral saporogelate from 24 hours before contrast exposure up to one month after contrast exposure. The primary outcome of this study was the incidence of CIN within 48 hours after exposure to the contrast agent.
Thirty-one subjects in the control group and 35 subjects in the sarpogrelate group were used for the analysis. Cumulative CIN occurred numerically more at 48 hours in the sarpogrelate group and less at one month without statistical significance (11.4% vs. 6.5% at 48 hours and 11.4% vs. 16.1% at one month, respectively). Baseline renal function was similar in both groups, but the estimated glomerular filtration rate (eGFR) was lower in the sarpogrelate group at 12 and 48 hours compared with the control group (45.6 vs. 54.7 mL/min/1.73m²;
= 0.023 and 39.9 vs. 50.6 mL/min/1.73m²;
= 0.020, respectively). At one month, the eGFR became comparable between the two groups because the eGFR was aggravated in the control group and maintained in the sarpogrelate group.
This study failed to demonstrate that sarpogrelate has a renoprotective effect against contrast induced acute kidney injury.
ClinicalTrials.gov Identifier:
.


Effects of sarpogrelate on microvascular complications with type 2 diabetes

Hyunju Yoo, Inwhee Park, Dae Jung Kim, Sukhyang Lee
PMID: 30864083   DOI: 10.1007/s11096-019-00794-7

Abstract

Background Diabetes is a major cause of microvascular complications. Renin-angiotensin-aldosterone blockers have been known to have the benefits of delaying onset and progression of diabetic complications including nephropathy. Objective To evaluate the effect of sarpogrelate, an antiplatelet agent, on the new onset diabetic complications in patients with type 2 diabetes mellitus. Setting A 1108-bed tertiary university hospital in Korea. Methods A retrospective cohort study was conducted using electronic medical records between 2010 and 2015 in Korea. The study cohort of the propensity score matched patients with or without sarpogrelate was evaluated for the diabetic complications identified with the diagnosis codes in T2DM patients on the metformin based antidiabetic therapy. Nephropathy was further evaluated for progression of kidney function. Main outcome measure The incidence of composite microvascular complications included nephropathy, neuropathy, and retinopathy. Results The 1:2 propensity score matched 478 out of 14,440 patients were included in the final analysis with or without sarpogrelate (162 vs. 316 patients). The incidence of nephropathy, neuropathy, and retinopathy was 1.23% versus 5.38% (HR 0.21, 95% CI 0.05-0.92), 1.23% versus 4.43% (HR 0.26, 95% CI 0.06-1.14), and 6.17% versus 6.33% (HR 0.93, 95% CI 0.43-1.97) with sarpogrelate and without sarpogrelate, respectively. Changes in the estimated glomerular filtration rate and urine albumin creatinine ratio were not significantly different between the groups. Conclusion In Korean patients, sarpogrelate, an antiplatelet agent, was associated with reducing the incidence and progression of nephropathyin type 2 diabetes, but not associated with the composite endpoints including neuropathy and retinopathy.


Explore Compound Types